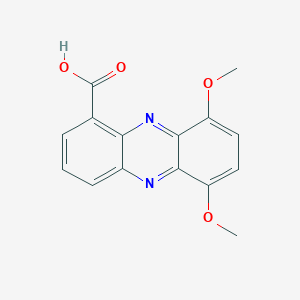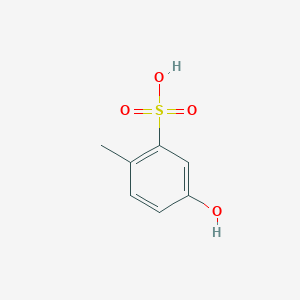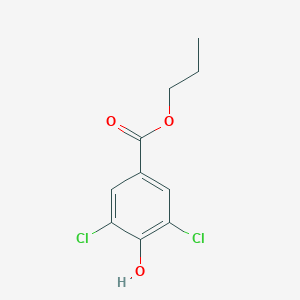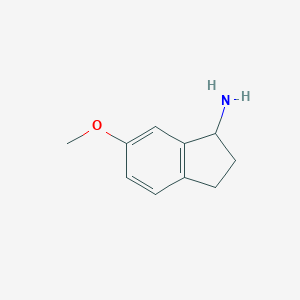
6,9-Dimethoxyphenazine-1-carboxylic acid
Overview
Description
6,9-Dimethoxyphenazine-1-carboxylic acid is a natural product found in Streptomyces. It belongs to the phenazine class of compounds and has a molecular formula of C15H12N2O4. The compound’s structure includes two methoxy groups (CH3O) attached to the phenazine ring, with a carboxylic acid functional group at position 1. Its molecular weight is approximately 284.27 g/mol .
Molecular Structure Analysis
The compound’s 2D structure consists of a phenazine core with two methoxy groups and a carboxylic acid group. The 3D conformer reveals its spatial arrangement, which influences its biological activity .Scientific Research Applications
Photodynamic Therapy
“6,9-Dimethoxyphenazine-1-carboxylic acid” is a type of phenazine, which has been used in Photodynamic Therapy (PDT) . PDT is a therapeutic modality that can be applied with many photosensitizing compounds. Photosensitization has shown promising results in damage against abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
Antimicrobial Photodynamic Therapy
In addition to its use in PDT, phenazines have also been used in antimicrobial Photodynamic Therapy (aPDT) . aPDT is a medical modality that has high specificity and selectivity in the treatment of infections caused by a virus, bacteria, protozoa, and fungi, as well as several cardiovascular, dermatological, and other diseases related to abnormal cell growth .
Fungicide
Phenazine-1-carboxylic acid, a secondary metabolite produced primarily by Pseudomonas spp., has been used as a potential fungicide towards many soil-borne fungal phytopathogens . This is due to its broad-spectrum antibiotic activity .
Photo Stability Research
Research has been conducted to investigate the photo stability of Phenazine-1-carboxylic acid to different types of light sources and degradation behavior in different environments, including at pH values and oxidants existing in the solution .
Photo Degradation
Studies have shown that Phenazine-1-carboxylic acid can undergo photo degradation . UV radiation and visible light could induce its degradation and the photochemical reaction rate increased in the different solutions .
Photo Sensitized Oxidation
The photo degradation of Phenazine-1-carboxylic acid was found to be photo sensitized oxidation by the type II pathway. Moreover, oxygen and hydrogen peroxide could also enhance the photo degradation of Phenazine-1-carboxylic acid in an aqueous solution .
properties
IUPAC Name |
6,9-dimethoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUUDRITZLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587520 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dimethoxyphenazine-1-carboxylic acid | |
CAS RN |
103942-91-2 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















